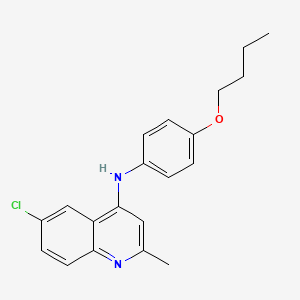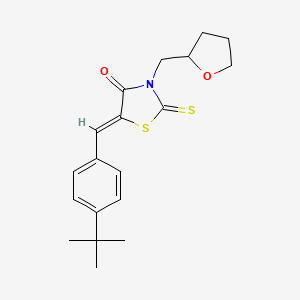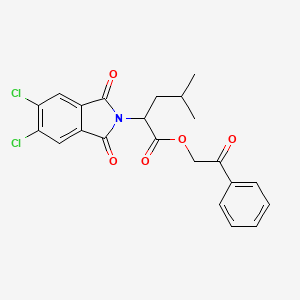
N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butoxyphenyl group, a chloro substituent, and a methyl group attached to the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be carried out using methyl iodide or dimethyl sulfate.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the appropriate butoxyphenyl halide with the quinoline derivative in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine, have been studied for their potential use as therapeutic agents for the treatment of various diseases, including malaria, cancer, and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes for dye-sensitized solar cells.
作用機序
The mechanism of action of N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, quinoline derivatives are known to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of DNA synthesis and cell division, resulting in the death of cancer cells.
類似化合物との比較
Similar Compounds
N-(4-butoxyphenyl)acetamide: A compound with a similar butoxyphenyl group but different core structure.
4-n-Butoxyphenyl isocyanate: A compound with a similar butoxyphenyl group but different functional group.
N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: A compound with a similar butoxyphenyl group but different core structure and functional groups.
Uniqueness
N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine is unique due to its specific combination of functional groups and core structure. The presence of the butoxyphenyl group, chloro substituent, and methyl group on the quinoline ring imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
分子式 |
C20H21ClN2O |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine |
InChI |
InChI=1S/C20H21ClN2O/c1-3-4-11-24-17-8-6-16(7-9-17)23-20-12-14(2)22-19-10-5-15(21)13-18(19)20/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23) |
InChIキー |
OGBYWTUNHPMPSN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626220.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11626222.png)
![8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B11626223.png)

![2-(4-chloro-2-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11626239.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11626248.png)
![Ethyl 2-{[(naphthalen-2-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11626256.png)

![(2Z)-6-methyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11626276.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B11626277.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626281.png)

![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11626286.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11626290.png)
